Galnon

Overview

Description

Galnon is a synthetic, non-peptide agonist of the galanin receptors GAL1 and GAL2. It has been studied for its potential therapeutic effects, including anticonvulsant, anxiolytic, anorectic, and amnestic properties . This compound is of particular interest due to its ability to cross the blood-brain barrier and its stability, making it a promising candidate for drug development .

Scientific Research Applications

Mechanism of Action

Galnon exerts its effects by binding to galanin receptors GAL1 and GAL2, which are G-protein-coupled receptors. Upon binding, this compound activates these receptors, leading to various downstream signaling pathways. These pathways include the inhibition of neurotransmitter release, modulation of synaptic transmission, and regulation of physiological functions such as feeding and stress response . The exact molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to modulate galaninergic signaling is well-documented .

Safety and Hazards

Future Directions

Research on Galnon has indicated that it plays complementary, but distinguishable roles in behavioral responses to stress . Norepinephrine (NE) is required for the expression of acute stress-induced anxiety, while noradrenergic-derived galanin mediates the development of more persistent responses following a stressor . This suggests potential future directions for research into the therapeutic applications of this compound.

Biochemical Analysis

Biochemical Properties

Galnon interacts with the galanin GAL1 and GAL2 receptors . The Ki values for these interactions are 11.7 and 34.1 μM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with the galanin GAL1 and GAL2 receptors . These interactions influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the galanin GAL1 and GAL2 receptors . These interactions can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits comparable biological activity in both its salt and free forms .

Metabolic Pathways

Given its interactions with the galanin GAL1 and GAL2 receptors , it is likely that this compound is involved in the metabolic pathways associated with these receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galnon involves multiple steps, starting with the preparation of its oxazole precursors. These precursors are then coupled into a linear trimer, followed by a macrolactamization reaction to form the final compound . The reaction conditions typically involve an argon atmosphere and the use of deuterated solvents for NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates, coupling reactions, and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Galnon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities. These derivatives help in understanding the structure-activity relationship and improving the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to galnon include other galanin receptor agonists such as galmic and spirocoumaranon . These compounds share structural similarities and exhibit similar pharmacological effects.

Uniqueness of this compound

What sets this compound apart from other similar compounds is its non-peptide nature, which provides greater stability and the ability to cross the blood-brain barrier. Additionally, this compound has been shown to have a broader range of effects, including anticonvulsant, anxiolytic, and anorectic properties, making it a versatile compound for therapeutic applications .

properties

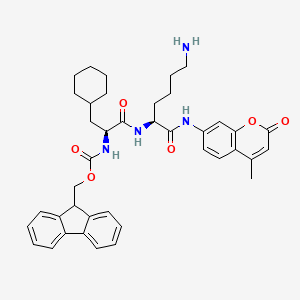

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O6/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOZZKXIDSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)

![(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1674352.png)